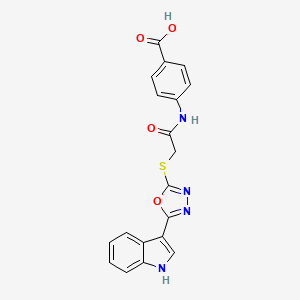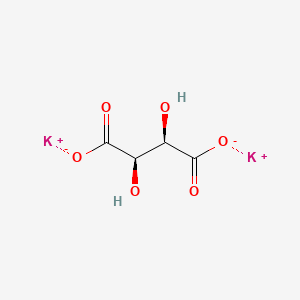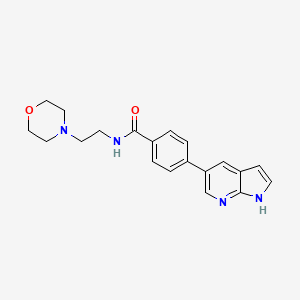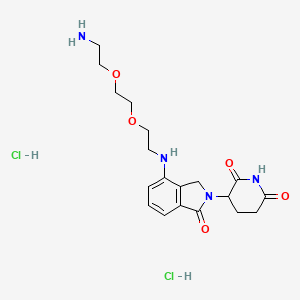
Type II TRK inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Type II tropomyosin receptor kinase inhibitor 2 is a compound designed to inhibit the activity of tropomyosin receptor kinases, which are enzymes involved in various cellular processes, including cell growth and differentiation. These kinases are often implicated in cancer, making them a target for anticancer drug development .
Vorbereitungsmethoden
The synthesis of Type II tropomyosin receptor kinase inhibitor 2 involves several steps. The synthetic route typically includes the formation of a macrocycle structure, which is crucial for its inhibitory activity. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Type II tropomyosin receptor kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Type II tropomyosin receptor kinase inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of tropomyosin receptor kinases and their role in cellular processes. In biology, it helps in understanding the signaling pathways involved in cell growth and differentiation. In medicine, it is being investigated as a potential anticancer agent, particularly for cancers that involve tropomyosin receptor kinase mutations . In industry, it may be used in the development of new therapeutic drugs .
Wirkmechanismus
The mechanism of action of Type II tropomyosin receptor kinase inhibitor 2 involves binding to the ATP-binding pocket of the kinase in its inactive conformation. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity. The compound also interacts with the allosteric pocket adjacent to the ATP-binding site, enhancing its inhibitory effect . The molecular targets include tropomyosin receptor kinases A, B, and C, and the pathways involved are those related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Type II tropomyosin receptor kinase inhibitor 2 is unique in its ability to overcome resistance mutations in tropomyosin receptor kinases, such as the xDFG motif mutations. Similar compounds include entrectinib, larotrectinib, selitrectinib, and repotrectinib, which are also tropomyosin receptor kinase inhibitors but may have different efficacy and resistance profiles . Type II tropomyosin receptor kinase inhibitor 2 has shown higher potency and better resistance profiles compared to these compounds .
Eigenschaften
Molekularformel |
C30H27F2N9O |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
1-[5-tert-butyl-2-(3,5-difluorophenyl)pyrazol-3-yl]-3-[3-[[3-(1H-pyrazol-4-yl)-1H-indazol-6-yl]amino]phenyl]urea |
InChI |
InChI=1S/C30H27F2N9O/c1-30(2,3)26-14-27(41(40-26)23-10-18(31)9-19(32)11-23)37-29(42)36-21-6-4-5-20(12-21)35-22-7-8-24-25(13-22)38-39-28(24)17-15-33-34-16-17/h4-16,35H,1-3H3,(H,33,34)(H,38,39)(H2,36,37,42) |
InChI-Schlüssel |
COXSWEZHBTXILY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C5=CNN=C5)C6=CC(=CC(=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)






![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)



![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)

